Lumiflavin 5-Oxide

Description

Structure

3D Structure

Properties

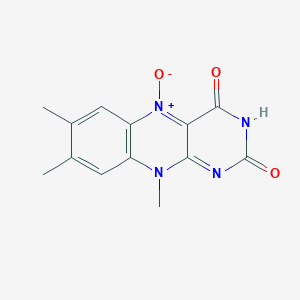

IUPAC Name |

7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIJZKAZUNYWDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"photophysical properties of Lumiflavin 5-Oxide"

An In-depth Technical Guide to the Photophysical Properties of Lumiflavin 5-Oxide

Abstract

This compound, the N-oxidized derivative of the canonical flavin model compound lumiflavin, represents a new frontier in flavin science. Initially identified as a stable, catalytically competent intermediate in a unique class of flavoenzymes, its intrinsic chemical and photophysical properties are of considerable interest to researchers in biochemistry, drug development, and materials science.[1][2] This guide provides a comprehensive overview of this compound, beginning with its synthesis and establishing a photophysical baseline with the well-characterized parent molecule, lumiflavin. It delves into the known spectroscopic features of the N-oxide and offers an expert, theory-grounded perspective on its expected photophysical behavior. Detailed experimental protocols for synthesis and characterization are provided to empower researchers to explore this novel flavin species.

Introduction: A New Redox State for a Classic Chromophore

Flavins, including riboflavin (Vitamin B2), FMN, and FAD, are among the most versatile cofactors in biology, mediating a vast array of redox reactions.[3] Their tricyclic isoalloxazine core is a potent chromophore, making them central to photobiology and photosensitization applications. For decades, flavin chemistry was understood to cycle between oxidized, semiquinone, and fully reduced states.

This paradigm was recently expanded with the discovery of a stable, "superoxidized" flavin species in enzymes such as EncM, DszA, and RutA: the Flavin-N5-oxide.[1][2][4][5] This intermediate, where an oxygen atom is covalently bound to the N5 nitrogen of the isoalloxazine ring, functions as a potent but stable oxygenating species, distinct from the highly transient C4a-peroxyflavin intermediates found in conventional monooxygenases.[1][5][6] this compound serves as the fundamental model compound for this new class, making the characterization of its properties essential for understanding this novel enzymatic machinery and harnessing its potential.

Synthesis of this compound

The chemical synthesis of isoalloxazine 5-oxides has been established, allowing for their production and study outside of an enzymatic context.[7][8] The general approach involves the direct oxidation of the N5 nitrogen of the parent flavin.

Core Reaction

The synthesis can be achieved by reacting lumiflavin with a suitable oxidizing agent, such as a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA), in an appropriate organic solvent.[9][10]

Caption: General synthesis of this compound via oxidation.

A detailed laboratory protocol for this synthesis is provided in Section 5.1.

Photophysical Benchmark: The Parent Lumiflavin Chromophore

To appreciate the properties of this compound, one must first understand the behavior of its parent, lumiflavin. Lumiflavin is extensively studied and serves as the archetypal model for the photophysics of the isoalloxazine ring system. Its fluorescence is particularly sensitive to the local environment.[9]

Key characteristics include:

-

Strong Absorption in the Blue-Violet Region: Lumiflavin exhibits two primary absorption bands corresponding to the S₀→S₁ (~440-450 nm) and S₀→S₂ (~340-370 nm) electronic transitions.

-

Green Fluorescence: Upon excitation, it emits a characteristic green fluorescence with a maximum typically around 520-540 nm.

-

High Fluorescence Quantum Yield: In many organic solvents, lumiflavin is a highly efficient fluorophore, though its quantum yield is sensitive to factors like solvent polarity and pH.[9]

Table 1: Representative Photophysical Data for Lumiflavin

| Property | Value | Solvent | Reference(s) |

|---|---|---|---|

| **λabs, max (S₀→S₁) ** | ~445 nm | Chloroform | [11] |

| **λabs, max (S₀→S₂) ** | ~368 nm | Chloroform | [11] |

| λem, max | ~525 nm | Ethanol | [12] |

| Fluorescence Quantum Yield (ΦF) | 0.20 - 0.25 | Ethanol, Water | [9] |

| Stokes Shift | ~80 nm (~3700 cm⁻¹) | Ethanol |[12] |

Properties of this compound

While Flavin-N5-oxides have been definitively identified within enzymes and synthesized chemically, a full, quantitative photophysical characterization of the isolated this compound in various solvents is not yet prevalent in the literature. However, existing data and chemical principles allow for a robust analysis.

Spectroscopic and Chemical Properties

The UV-Visible absorption spectrum has been a key tool in identifying this new flavin state. Studies comparing the chemically synthesized FMN-N5-oxide to the enzyme-bound species found their spectra to be virtually identical, confirming the structure of the intermediate.[1][4]

-

UV-Vis Absorption: The spectrum of the flavin N5-oxide is noted to be distinct from the parent flavin and closely resembles that of a two-electron oxidized flavin.[2] The introduction of the highly polar N⁺-O⁻ bond significantly perturbs the π-electron system of the isoalloxazine ring, which is expected to shift the primary absorption bands.

-

Stability: In its enzymatic environment, the FAD-N5-oxide of the enzyme EncM is remarkably stable, lasting for days at 4°C.[6] This stands in stark contrast to the fleeting, sub-second lifetimes of flavin-C4a-peroxides, highlighting a fundamentally different mode of oxygen activation.[5]

-

Reactivity: The N5-oxide is a competent oxygenating species, capable of transferring its oxygen atom to a substrate, after which the flavin is returned to its reduced state.[4][6]

Expected Fluorescence Properties: A Theoretical Perspective

Based on the structural changes imparted by the N-oxide functionality, we can predict its influence on the fluorescence properties relative to the parent lumiflavin.

-

Solvatochromism: The N⁺-O⁻ bond introduces a significant dipole moment into the molecule. This will likely cause this compound to exhibit strong positive solvatochromism . In polar solvents, the excited state, which typically has an even larger dipole moment, will be stabilized more than the ground state. This leads to a lower energy gap for emission, resulting in a pronounced red-shift (shift to longer wavelengths) of the fluorescence maximum as solvent polarity increases.

-

Fluorescence Quantum Yield (ΦF): The quantum yield is expected to be lower than that of lumiflavin. The N-oxide group introduces additional vibrational modes and may create new, efficient non-radiative decay pathways for the excited state to return to the ground state without emitting a photon. Furthermore, the altered electronic structure could facilitate intersystem crossing to the triplet state, which would also depopulate the fluorescent singlet state and quench fluorescence.

Experimental Protocols

The following protocols provide methodologies for the synthesis and photophysical characterization of this compound.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-oxidation methods.[7][8][9][10]

-

Dissolution: Dissolve Lumiflavin (1 equivalent) in a suitable chlorinated solvent, such as chloroform or dichloromethane, in a round-bottom flask protected from light.

-

Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0 °C.

-

Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA, ~1.2 equivalents) in the same solvent to the cooled lumiflavin solution over 30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic mixture sequentially with a saturated sodium bicarbonate solution (to remove acidic byproduct) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Measurement of Relative Fluorescence Quantum Yield (ΦF)

The most common and reliable method for determining ΦF is the comparative method, using a well-characterized fluorescence standard.[13]

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Steps:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦF,Std) that absorbs and emits in a similar spectral region to this compound. Quinine sulfate or fluorescein are common choices.

-

Sample Preparation: Prepare a series of five dilutions of both the standard and the test sample in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λex) is between 0.01 and 0.1.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at λex.

-

Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure all instrument settings (e.g., slit widths, excitation wavelength) are identical for all measurements.

-

Data Integration: Calculate the integrated area under the emission curve for each spectrum.

-

Data Analysis: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculation: Determine the gradient (slope) of each line (GradStd and GradSample). Calculate the quantum yield of the sample using the following equation:

ΦF,Sample = ΦF,Std × (GradSample / GradStd) × (n²Sample / n²Std)

Where 'n' is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.

Conclusion and Future Outlook

This compound is more than a chemical curiosity; it represents a newly discovered, stable flavin redox state with significant biological relevance. While its full photophysical characterization is an emerging field, its known spectroscopic signatures and predicted fluorescent behavior—notably, strong solvatochromism and potentially quenched emission—make it a fascinating target for further study. The protocols and theoretical framework provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore the properties of this and other flavin-N-oxides, paving the way for new applications in enzymology, probe design, and photocatalysis.

References

- Benchchem. A Technical Guide to the Fluorescence Quantum Yield of Lumiflavin.

-

Teufel, R., et al. (2015). Biochemical establishment and characterization of EncM's flavin-N5-oxide cofactor. Nature Chemical Biology. Available from: [Link].

-

Saleem-Batcha, R., et al. (2018). Flavin-N5-oxide: A new redox state in flavin enzymology. ResearchGate. Available from: [Link].

- Massey, V. (2000). The chemical and biological versatility of flavins. Biochemical Society Transactions.

-

Svoboda, J. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link].

-

Begley, T. P., & Adak, S. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics. Available from: [Link].

-

Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. Journal of the American Chemical Society. Available from: [Link].

-

Matthews, A., et al. (2020). N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position. Frontiers in Molecular Biosciences. Available from: [Link].

-

Wang, C., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules. Available from: [Link].

-

Koziol, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta. Available from: [Link].

-

Gryko, D., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology. Available from: [Link].

- Teufel, R., et al. (2017). Flavin-catalyzed redox tailoring reactions in natural product biosynthesis.

-

Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. PubMed. Available from: [Link].

-

ResearchGate. (2020). Proposed pathways for the formation of the flavin N5-oxide. Available from: [Link].

- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.

Sources

- 1. Flavin-N5-oxide: A new, catalytic motif in flavoenzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical establishment and characterization of EncM's flavin-N5-oxide cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. escholarship.org [escholarship.org]

- 12. Solid-State Structural Properties of Alloxazine Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR Spectroscopy: Unraveling the Tautomeric Identity and Pathways for Tautomeric Interconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

"electrochemical behavior of Lumiflavin 5-Oxide"

An In-Depth Technical Guide to the Electrochemical Behavior of Lumiflavin 5-Oxide

Introduction

Flavins are a class of organic compounds based on the tricyclic isoalloxazine ring system, which are ubiquitous in nature and serve as critical redox cofactors in a vast array of flavoenzymes.[1] These enzymes catalyze fundamental biological reactions, including dehydrogenation, oxygen activation, and light-driven DNA repair.[1] The versatility of flavins stems from their ability to participate in one- and two-electron transfer reactions, cycling between oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) states.[1][2] Lumiflavin (7,8,10-trimethylisoalloxazine) is a well-studied flavin derivative that serves as a foundational model for understanding the more complex photophysical and electrochemical properties of cofactors like Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[3]

Recently, a novel, stable "superoxidized" flavin species, the Flavin N5-Oxide, has been identified as a key intermediate in the catalytic cycle of several flavoenzymes, such as EncM.[4][5] This discovery represents a paradigm shift in flavin chemistry, revealing a previously unknown redox state that functions as a stable oxygenating species.[4] Unlike the highly transient flavin-C4a-hydroperoxide, the Flavin N5-Oxide is a stable intermediate, offering new insights into biological oxygenation mechanisms.[4] This guide provides a comprehensive technical overview of the electrochemical behavior of this compound, synthesizing core principles with practical experimental protocols for researchers, scientists, and professionals in drug development.

The Flavin N5-Oxide: A New Frontier in Redox Chemistry

The canonical redox activity of flavins involves the isoalloxazine ring system accepting electrons and protons. The discovery of the N5-Oxide state expands this framework. It is formed via a four-electron oxidation of the fully reduced flavin (hydroquinone) and acts as an efficient oxygen atom transfer agent.[5] This state is distinct from the classic flavin redox cycle and introduces a new dimension to the catalytic capabilities of flavoenzymes.

The diagram below illustrates the relationship between the traditional flavin redox states and the newly identified N5-Oxide species, highlighting the electron and oxygen transfer pathways.

Caption: Key flavin redox states, including the N5-Oxide oxygenation pathway.

Core Electrochemical Principles and Behavior

The electrochemical behavior of this compound is governed by the inherent properties of the isoalloxazine N-oxide system. Understanding this behavior is crucial for elucidating its role in enzymatic reactions and for designing novel catalytic systems.

Multi-Step Redox Activity

Based on studies of related flavin derivatives, the electrochemical processes involving the N5-oxide are expected to be multi-step.[6] The oxidation and reduction of the N5-oxide moiety will likely proceed through discrete one-electron steps, potentially involving radical intermediates. Cyclic voltammetry is the primary tool to resolve these steps, which appear as distinct peaks in the voltammogram. For instance, studies on N(5)-ethyl-4a-hydroxyflavin, a related flavin pseudobase, revealed two distinct one-electron oxidation potentials, suggesting a complex, stepwise electron transfer process.[6]

Influence of pH

The redox potentials of flavins are profoundly dependent on the pH of the medium.[7][8] This is because the redox reactions are often coupled with proton transfer events at the N1 and N5 positions of the isoalloxazine ring. For this compound, the protonation state will directly influence the stability of the molecule and its redox intermediates, thereby shifting the observed redox potentials. The relationship between peak potential (Ep) and pH can be used to determine the number of protons and electrons involved in the redox reaction. A linear plot of Ep versus pH with a slope of approximately -59/n mV per pH unit (at 298 K) indicates a process involving an equal number of protons and electrons (n).[9]

Redox Potentials

Precise redox potentials for this compound are not yet widely documented and are a subject of ongoing research. However, by examining related flavin systems, we can anticipate the potential ranges. The table below summarizes known redox potentials for key flavin derivatives to provide a comparative context.

| Compound/System | Redox Couple | Potential (V vs. NHE) | Conditions | Reference |

| N(5)-Ethyl-4a-hydroxyflavin | Et-FlOH / Et-FlOH•+ | +0.95 | Acetonitrile | [6] |

| N(5)-Ethyl-4a-hydroxyflavin | Et-FlOH•+ / Et-FlOH2+ | +1.4 (irreversible) | Acetonitrile | [6] |

| Flavin Mononucleotide (FMN) | FMNox / FMNhq | -0.22 | pH 7 | [7] |

| FMN (excited state) | FMN* / FMN•- | +1.77 | Aqueous | [2] |

Note: Potentials are highly dependent on the solvent, pH, and electrolyte used.

Experimental Protocol: Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for investigating the electrochemical behavior of redox-active molecules like this compound. It provides critical information on redox potentials, electron transfer kinetics, and the stability of electrochemically generated species.

Rationale and Causality

The choice of CV is dictated by its ability to rapidly probe the oxidation and reduction processes within a defined potential window. By sweeping the potential and observing the resulting current, we can directly visualize the electron transfer events. The scan rate is a critical parameter; varying it helps distinguish between diffusion-controlled and adsorption-controlled processes.[10] The choice of solvent and supporting electrolyte is equally crucial. Aprotic solvents like acetonitrile are often used to study intrinsic electron transfer properties without the complication of proton transfers, while aqueous buffers are essential for mimicking physiological conditions and studying pH dependence.[6][7]

Detailed Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent (e.g., anhydrous acetonitrile or a suitable aqueous buffer like Britton-Robinson).

-

Prepare the electrolyte solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) for organic media, or the buffer itself for aqueous media). The electrolyte is essential to minimize solution resistance and ensure ion mobility.

-

-

Electrochemical Cell Assembly:

-

Assemble a standard three-electrode cell.

-

Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness. Polish the GCE surface with alumina slurry to ensure a clean, reproducible surface before each experiment.[10]

-

Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. Isolate the reference electrode from the main solution with a salt bridge if necessary to prevent chloride leakage.

-

Counter Electrode (CE): A platinum wire or graphite rod with a large surface area to ensure the current does not limit the reaction.

-

-

-

Experimental Procedure:

-

Add the electrolyte solution to the electrochemical cell.

-

Degas the solution for 15-20 minutes by bubbling with an inert gas (high-purity nitrogen or argon) to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[10]

-

Record a background CV scan of the electrolyte solution to ensure no interfering peaks are present in the potential window of interest.

-

Add a known volume of the this compound stock solution to the cell to achieve the desired final concentration.

-

Perform CV scans, starting with a standard scan rate (e.g., 100 mV/s). Sweep the potential from an initial value where no reaction occurs, through the redox events, and back to the start.

-

Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.

-

-

Data Interpretation:

-

Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.

-

Calculate the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc)/2).

-

Assess the reversibility of the redox couple by measuring the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically ~59 mV at 25°C.

-

Analyze the relationship between peak current (ip) and the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.[10]

-

Caption: Workflow for the electrochemical analysis of this compound by CV.

Advanced Characterization Techniques

While CV is a powerful primary tool, a deeper understanding requires complementary techniques.

-

Spectroelectrochemistry: This technique provides direct insight into the chemical identity of species formed during electrolysis. By coupling an electrochemical experiment with a spectrometer (e.g., UV-Vis or EPR), changes in the absorption or magnetic resonance spectrum can be monitored in real-time as the potential is swept or held.[6][11] This allows for the unambiguous assignment of electrochemical features to specific redox states of this compound.

-

Rotating Disk Electrode (RDE) Voltammetry: For quantitative analysis of electron transfer kinetics, RDE is employed. By rotating the electrode at various speeds, the mass transport of the analyte to the electrode surface can be precisely controlled. This allows for the calculation of kinetic parameters such as the heterogeneous rate constant (k0).[12]

Applications and Future Directions

The study of this compound's electrochemical behavior has significant implications across multiple scientific domains:

-

Enzymology: A detailed electrochemical understanding is essential for clarifying the mechanisms of flavoenzymes that utilize the N5-oxide intermediate for oxidative catalysis.[4][5] This knowledge can inform the design of enzyme inhibitors or activators.

-

Biomimetic Catalysis: this compound can serve as a blueprint for developing synthetic catalysts that perform selective oxygenation reactions under mild conditions, offering a green alternative to traditional metal-based catalysts.[2]

-

Energy Storage: Flavins are being explored as sustainable, organic electroactive materials for redox flow batteries.[12][13] Characterizing the redox potentials and stability of the N5-oxide state could lead to the development of higher-voltage and more stable energy storage systems.

Conclusion

This compound represents an exciting and relatively new player in the well-established field of flavin chemistry. Its unique stability as an oxygenating species sets it apart from other flavin intermediates. A thorough investigation of its electrochemical properties, centered around techniques like cyclic voltammetry and spectroelectrochemistry, is paramount to unlocking its full potential. By understanding its fundamental redox behavior, including its multi-step electron transfers and pH dependence, researchers can gain deeper insights into biological catalysis and pave the way for innovative applications in synthetic chemistry and energy science.

References

-

Teufel, R. et al. Flavin-N5-oxide: A new redox state in flavin enzymology. ResearchGate. [Link]

-

Gassner, G.T. et al. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. PMC - PubMed Central. [Link]

-

Zhong, D. et al. Ultrafast dynamics of flavins in five redox states. PMC - PubMed Central - NIH. [Link]

-

Chiapella, F. et al. Schematic representation of the key flavin redox states adopted by... ResearchGate. [Link]

-

Wang, C. et al. Redox reactions of reduced flavin mononucleotide (FMN), riboflavin (RBF), and anthraquinone-2,6-disulfonate (AQDS) with ferrihydrite and lepidocrocite. PubMed. [Link]

-

Suh, J. et al. Electrochemical Luminescence With N(5)-ethyl-4a-hydroxy-3-methyl-4a, 5-dihydrolumiflavin. The Mechanism of Bacterial Luciferase. PubMed. [Link]

-

Clarke, M.J. & Dowling, M.G. Cyclic voltammetry studies of metalloflavin complexes in aqueous solution. Inorganic Chemistry - ACS Publications. [Link]

-

Kadish, K.M. et al. (2014). Mechanism of N(5)-Ethyl-flavinium Cation Formation Upon Electrochemical Oxidation of N(5)-Ethyl-4a-hydroxyflavin Pseudobase. ResearchGate. [Link]

-

Tucker, J.W. et al. (2017). Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films. PNAS. [Link]

-

Wang, C. et al. Redox Reactions of Reduced Flavin Mononucleotide (FMN), Riboflavin (RBF), and Anthraquinone-2,6-disulfonate (AQDS) with Ferrihydrite and Lepidocrocite. Environmental Science & Technology - ACS Publications. [Link]

-

Cui, G. et al. Theoretical study of the electronic spectra of oxidized and reduced states of lumiflavin and its derivative. PubMed. [Link]

-

Orita, K. et al. (2016). A biomimetic redox flow battery based on flavin mononucleotide. ResearchGate. [Link]

-

St-Gelais, A. et al. Investigation of electrochemical properties of FMN and FAD adsorbed on titanium electrode. PubMed. [Link]

-

Becker, D.F. & Mock, J. (2019). Methods for determining the reduction potentials of flavin enzymes. PubMed. [Link]

-

ResearchGate. Two-electron reduced derivatives of lumiflavin. ResearchGate. [Link]

-

Artz, C. et al. (2022). An Uncharacteristically Low-Potential Flavin Governs the Energy Landscape of Electron Bifurcation. Biophysical Journal. [Link]

-

Imran, M. et al. (2024). Electrochemistry of Flavin-Based Electron Bifurcation: 'Current' Past and 'Potential' Futures. Current Opinion in Electrochemistry. [Link]

-

Al-Mahmoud, S. et al. Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. The Journal of Physical Chemistry C. [Link]

-

Penzkofer, A. & Shirdel, J. (2012). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. [Link]

-

Marian, C.M. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. [Link]

-

Marian, C.M. Photophysics of Flavin Derivatives Absorbing in the Blue-Green Region: Thioflavins As Potential Cofactors of Photoswitches. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Orita, K. et al. (2016). A biomimetic redox flow battery based on flavin mononucleotide. eScholarship.org. [Link]

-

Wang, Y. et al. (2021). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. PMC - PubMed Central. [Link]

-

Forner-Cuenca, A. et al. Identifying and preventing degradation in flavin mononucleotide-based redox flow batteries via NMR and EPR spectroscopy. University of Cambridge. [Link]

-

Marian, C.M. (2014). Photophysics of flavin derivatives absorbing in the blue-green region: thioflavins as potential cofactors of photoswitches. PubMed. [Link]

-

Silwal, A.P. & Lu, H.P. SCHEME 2 The redox states and mechanism of flavin mononucleotide... ResearchGate. [Link]

-

ResearchGate. (a) Cyclic voltammetry at 5 mV·s⁻¹ and its expanded version in time (b)... ResearchGate. [Link]

-

Al-Haidarie, H. et al. (2022). Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode. MDPI. [Link]

-

Marian, C.M. Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. SciSpace. [Link]

-

Radić, M. et al. (2023). Electrochemical Characterisation and Confirmation of Antioxidative Properties of Ivermectin in Biological Medium. MDPI. [Link]

Sources

- 1. Ultrafast dynamics of flavins in five redox states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Flavin-N5-oxide: A new, catalytic motif in flavoenzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of electrochemical properties of FMN and FAD adsorbed on titanium electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

The Emergence of a Superoxidized Flavin: A Technical Guide to the Discovery and History of Lumiflavin 5-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Lumiflavin 5-Oxide, a key oxidized derivative of the flavin family. We delve into the foundational research that paved the way for its chemical synthesis and explore its more recent identification as a crucial catalytic intermediate in a novel class of flavoenzymes. This document details the pioneering synthetic methodologies, provides a consolidated summary of its physicochemical properties, and presents detailed experimental protocols for its preparation and characterization. By tracing its intellectual lineage from early flavin chemistry to its contemporary role in enzymology, this guide offers a valuable resource for researchers in bioorganic chemistry, enzymology, and drug development.

Introduction: The Expanding World of Flavin Chemistry

Flavins, a class of yellow, water-soluble compounds built upon a tricyclic isoalloxazine ring system, are indispensable cofactors in a vast array of biological redox reactions.[1] Their versatility stems from their ability to participate in both one- and two-electron transfer processes, cycling between oxidized, semiquinone, and fully reduced states. While the canonical roles of flavins in metabolism have been extensively studied, the discovery of modified flavin species continues to expand our understanding of their biochemical capabilities. One such modification, the N-oxidation at the 5-position of the isoalloxazine ring, has unveiled a new dimension of flavin reactivity, revealing a "superoxidized" state with unique catalytic properties. This guide focuses on this compound, a fundamental representative of this class of flavin N-oxides, tracing its journey from a synthetic curiosity to a key player in novel enzymatic mechanisms.

A Tale of Two Discoveries: Chemical Synthesis and Biological Revelation

The story of this compound unfolds along two parallel, yet interconnected, narratives: its initial creation in the laboratory and its later discovery as a naturally occurring enzymatic intermediate.

The Dawn of Flavin N-Oxides: The Pioneering Synthesis by Yoneda and Colleagues (1976)

The first documented chemical synthesis of isoalloxazine 5-oxides was reported in 1976 by Fumio Yoneda, Yoshiharu Sakuma, Misuzu Ichiba, and Kazuko Shinomura.[2][3][4] Their seminal work, "Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin," published in the Journal of the American Chemical Society, described a novel method for the preparation of these N-oxide derivatives.[2][3][4] This research provided the first tangible evidence of the existence of this class of flavin compounds and laid the groundwork for their chemical characterization. Although their work focused on a new synthesis of riboflavin, it encompassed the creation of various isoalloxazine 5-oxides, establishing the fundamental chemistry for accessing this unique flavin derivative.[2][3][4]

A New Catalytic Motif in Flavoenzymology: The Biological Discovery

For decades after its initial synthesis, the broader significance of the flavin N5-oxide remained largely unexplored. The turning point came with the investigation of a unique class of flavin-dependent monooxygenases. Recent studies have identified the flavin-N5-oxide as a key catalytic intermediate in enzymes such as EncM, DszA, and RutA. This discovery has redefined our understanding of flavin-mediated oxygen activation and has been described as a "new, catalytic motif in flavoenzymology." Unlike the more common C4a-peroxyflavin intermediate, the flavin-N5-oxide represents a stable, "superoxidized" form of the flavin cofactor.

Physicochemical Properties of this compound

This compound is a stable, yellow solid with distinct spectroscopic and physical properties that differentiate it from its parent compound, lumiflavin.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂N₄O₃ | |

| Molecular Weight | 272.26 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | >300 °C | |

| UV-Vis Absorption Maxima (λmax) | ~380 nm, ~450 nm | |

| Mass Spectrometry (m/z) | [M+H]⁺ = 273.09 |

Note: Spectroscopic values can vary depending on the solvent and pH.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Lumiflavin and its subsequent oxidation to this compound.

Synthesis of Lumiflavin from Riboflavin

Causality: The synthesis of lumiflavin from riboflavin is a foundational step, as lumiflavin serves as the direct precursor for the N5-oxide. This photochemical method is a well-established and efficient way to cleave the ribityl side chain of riboflavin, yielding the trimethylated isoalloxazine core.

Protocol:

-

Dissolution: Dissolve 1.0 g of riboflavin in 200 mL of 0.5 M sodium hydroxide solution in a photochemically transparent vessel.

-

Irradiation: Irradiate the solution with a high-pressure mercury lamp or a broad-spectrum visible light source at room temperature with constant stirring. Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v). The reaction is typically complete within 4-6 hours.

-

Neutralization and Precipitation: After completion, cool the reaction mixture in an ice bath and acidify to pH 6 with glacial acetic acid. A yellow precipitate of lumiflavin will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield pure lumiflavin.

Synthesis of this compound

Causality: The N-oxidation of the N5 position of the isoalloxazine ring requires a controlled oxidation that is selective for this nitrogen atom. The use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent system provides the necessary electrophilic oxygen source for this transformation.

Protocol (Adapted from Yoneda et al., 1976): [2][3][4]

-

Suspension: Suspend 500 mg of lumiflavin in 50 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Add a 1.2 molar equivalent of m-chloroperoxybenzoic acid (m-CPBA) to the suspension in small portions over 30 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (chloroform:methanol, 9:1 v/v). The product, this compound, will have a different Rf value than the starting lumiflavin.

-

Work-up: After the reaction is complete, filter the mixture to remove any unreacted starting material. Wash the filtrate with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol as the eluent.

Characterization Methods

Causality: A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound. Each method provides unique structural information.

-

UV-Visible Spectroscopy: Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or chloroform) and record the absorption spectrum from 200-600 nm. The characteristic absorption maxima will confirm the presence of the flavin N-oxide chromophore.

-

¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic and methyl protons will be consistent with the structure of this compound.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., ESI-MS) to determine the exact mass of the compound, which should correspond to the calculated molecular weight of C₁₃H₁₂N₄O₃.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Chemical Structures

Caption: Synthetic pathway from Riboflavin to this compound.

The Flavin Redox States

Caption: Redox states of the flavin cofactor, including the N5-oxide.

Conclusion: A Molecule of Growing Importance

The journey of this compound from a synthetically accessible molecule to a recognized player in enzymatic catalysis highlights the dynamic nature of biochemical research. Its history underscores the importance of fundamental chemical synthesis in providing the tools and compounds that can later unlock new biological paradigms. For researchers today, this compound serves not only as a valuable standard for studying flavin-N5-oxide-dependent enzymes but also as a platform for designing novel catalysts and probes for exploring flavin chemistry. As our understanding of the diverse roles of flavins continues to evolve, the significance of their "superoxidized" N-oxide derivatives is poised to grow, opening new avenues for research in enzymology, drug development, and bio-inspired catalysis.

References

-

Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. Journal of the American Chemical Society, 98(3), 830–835. [Link] [3][4]2. Yoneda, F., Sakuma, Y., & Shinozuka, K. (1977). Hydrolysis of isoalloxazines (flavins) in the ground and excited states. Journal of the Chemical Society, Chemical Communications, (5), 175. [Link]

-

Ghisla, S., & Massey, V. (1986). A bio-inspired approach to photocatalysis. Biochemical Journal, 239(1), 1–12. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Lumiflavin 5-Oxide

Prepared by: Gemini, Senior Application Scientist

Abstract

Lumiflavin 5-Oxide, a key flavin derivative featuring an N-oxide at the N5 position of the isoalloxazine ring, represents a novel and catalytically significant motif in modern enzymology and photocatalysis.[1] Unlike the canonical redox states of flavins, the N5-oxide possesses unique electronic and structural properties that necessitate a specialized approach for its characterization. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the unambiguous identification, quantification, and mechanistic study of this compound. Tailored for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental design, ensuring both technical accuracy and field-proven insight. We will delve into the nuances of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) as they apply to this specific flavin species, supplemented by detailed, validated protocols and data interpretation strategies.

Introduction: The Significance of this compound

Flavins are a versatile class of organic cofactors, central to a vast array of biochemical reactions, from redox chemistry to blue-light photoreception.[2] Their catalytic prowess stems from the electronic versatility of the 7,8-dimethyl-isoalloxazine ring system.[3] While the oxidized (quinone), semiquinone, and reduced (hydroquinone) forms are well-studied, the discovery of Flavin-N5-oxide as a stable, catalytically competent intermediate in enzymes like DszA and RutA has opened a new frontier in flavoenzymology.[1]

This compound (7,8,10-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dione 5-Oxide) is the N-oxidized derivative of lumiflavin, a common model compound for the flavin cofactor.[4][5] Its formation, involving a four-electron oxidation of the reduced flavin, results in a distinct electronic structure that significantly modulates its interaction with light and magnetic fields.[1] Accurate spectroscopic analysis is therefore not merely confirmatory; it is the primary tool for elucidating the formation, stability, and reactivity of this intermediate in complex chemical and biological systems.

This guide is structured to provide a logical workflow for the investigation of this compound, from initial synthesis and sample preparation through to multi-faceted spectroscopic confirmation.

Synthesis and Sample Preparation: A Critical First Step

The quality of any spectroscopic data is contingent upon the purity of the analyte. This compound can be generated enzymatically or through chemical synthesis. In enzymatic systems, it is crucial to design experiments that prevent its immediate reaction with reductants like NADH, allowing for its accumulation and detection.[1]

Rationale for Protocol Design: The protocol below details a chemical synthesis approach adapted from the principles of flavin chemistry. The choice of a mild oxidant is critical to prevent degradation of the isoalloxazine ring. Purification via High-Performance Liquid Chromatography (HPLC) is non-negotiable, as it separates the target compound from unreacted starting material and potential side products like lumichrome.[6] The use of a C18 column is standard for flavins due to their moderate hydrophobicity.

Experimental Protocol 2.1: Synthesis and Purification

-

Reduction of Lumiflavin: Dissolve lumiflavin (1.0 equiv) in a suitable solvent (e.g., 50% aqueous acetic acid). Add a reducing agent such as zinc powder (10 equiv) and stir at room temperature under an inert atmosphere (e.g., Argon) until the characteristic yellow color disappears, indicating the formation of reduced lumiflavin.[7] Filter the mixture to remove the excess zinc powder.

-

N-Oxidation: To the filtrate containing reduced lumiflavin, slowly add an oxidizing agent like hydrogen peroxide (30% solution, 2.0 equiv) or a peroxy acid (e.g., m-CPBA) at 0°C. The reaction progress can be monitored by a color change.

-

Work-up: Quench the reaction by adding a reducing agent scavenger (e.g., sodium sulfite solution). Extract the product into an organic solvent like chloroform or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

HPLC Purification:

-

Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient might be 10-95% B over 30 minutes.

-

Detection: Diode Array Detector (DAD) monitoring at wavelengths characteristic of flavins (e.g., 370 nm and 450 nm).

-

Injection: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

-

Validation: Collect the fraction corresponding to the major peak. Confirm its identity using the spectroscopic methods detailed in the following sections. Lyophilize the pure fraction for storage.

UV-Visible Absorption Spectroscopy: The Primary Signature

UV-Vis spectroscopy is the most direct and accessible method for identifying flavins and their derivatives. The isoalloxazine ring is a strong chromophore, and its absorption spectrum is exquisitely sensitive to substitutions and changes in oxidation state.[3]

Expertise-Driven Interpretation: Standard oxidized lumiflavin exhibits two characteristic absorption bands: a peak around 355-375 nm and a more intense, broad peak around 445 nm in aqueous solution.[8] The introduction of the N-oxide at the N5 position perturbs the π-electron system of the chromophore. This typically results in a slight bathochromic (red-shift) of the main absorption peak compared to the parent oxidized flavin.[9] This shift, while small, is a key diagnostic feature. The rationale for this shift lies in the electron-donating character of the N-oxide oxygen, which slightly raises the energy of the HOMO, thereby decreasing the HOMO-LUMO gap.

Experimental Protocol 3.1: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution like PBS, pH 7.4). The concentration should be chosen to yield an absorbance maximum between 0.5 and 1.0 AU.

-

Instrumentation: Use a dual-beam spectrophotometer.

-

Blanking: Use the same solvent as the sample for the reference cuvette to establish a baseline.

-

Scan Parameters:

-

Wavelength Range: 250 nm to 600 nm.

-

Scan Speed: Medium (e.g., 240 nm/min).

-

Slit Width: 1.0 nm.

-

-

Data Acquisition: Record the spectrum. Note the wavelengths of maximum absorbance (λ_max).

-

Extinction Coefficient (Optional but Recommended): If the concentration is known accurately (e.g., by dry weight), calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy: Probing the Excited State

Flavins are known for their characteristic green-yellow fluorescence, a property that is also sensitive to structural modifications.[10] Analyzing the fluorescence properties of this compound provides complementary information to absorption spectroscopy.

Causality Behind Fluorescence Changes: The fluorescence of flavins originates from the S1 → S0 transition. The N-oxide group can influence the fluorescence quantum yield (Φ_F) and the emission maximum (λ_em). The electron-donating N-oxide group may alter the energy of the excited state and can also introduce new non-radiative decay pathways. A comparison with the fluorescence spectrum of an equimolar solution of standard lumiflavin is essential for determining the precise effect of N-oxidation. Typically, modifications that increase non-radiative decay will lead to fluorescence quenching (a lower quantum yield).

Experimental Protocol 4.1: Fluorescence Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., ethanol or water). The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., start with ~530 nm) and scan the excitation monochromator from 300 nm to 500 nm. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption determined from the UV-Vis spectrum (e.g., ~460 nm). Scan the emission monochromator from the excitation wavelength +10 nm up to 700 nm.

-

Parameter Optimization: Adjust excitation and emission slit widths (e.g., 5 nm) to achieve a good signal-to-noise ratio.

-

Quantum Yield Determination (Relative Method):

-

Record the integrated fluorescence intensity of the this compound sample.

-

Under identical conditions (excitation wavelength, slits, solvent), record the spectrum of a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95).

-

Calculate the quantum yield using the standard comparative method.

-

High-Resolution Mass Spectrometry: Unambiguous Mass Confirmation

Mass spectrometry (MS) provides the definitive confirmation of the molecular weight and elemental composition of this compound.

Trustworthiness Through High Resolution: The molecular formula of this compound is C₁₃H₁₂N₄O₃, corresponding to a monoisotopic mass of 272.0909 Da.[5] Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is critical. It allows for the measurement of the mass with high accuracy (typically < 5 ppm), which enables the confident determination of the elemental formula and distinguishes the target compound from other potential species with the same nominal mass. Electrospray ionization (ESI) is the preferred method for flavins as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

Experimental Protocol 5.1: LC-MS Analysis

-

Instrumentation: Couple an HPLC system (as described in Protocol 2.1) to a high-resolution mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ ion (expected m/z 273.0982).

-

MS Parameters (Example):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 100-500 m/z

-

Resolution: > 60,000 FWHM

-

-

Data Acquisition: Acquire full scan MS data. The retention time should match that from the purification step.

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical m/z of [M+H]⁺.

-

Analyze the mass spectrum of the corresponding peak.

-

Confirm that the measured mass is within 5 ppm of the theoretical mass.

-

(Optional) Perform MS/MS fragmentation on the parent ion to aid in structural confirmation. Fragmentation may involve the loss of the N-oxide oxygen or cleavage of the pyrimidine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

While MS confirms the mass, NMR spectroscopy provides detailed information about the chemical structure and the electronic environment of each atom.

Expertise-Driven Spectral Assignment: The introduction of the N-oxide at the N5 position significantly impacts the electron density across the isoalloxazine ring. The N-oxide group is electron-donating via resonance but electron-withdrawing inductively. Its net effect will cause noticeable shifts in the ¹H and ¹³C NMR spectra compared to lumiflavin.

-

¹H NMR: The aromatic protons H(6) and H(9) will be most affected. The N5 position is adjacent to the benzene moiety of the ring system. Changes in the electron density here will alter the chemical shifts of these protons. The methyl groups at C(7), C(8), and N(10) will also show small but measurable shifts.

-

¹³C NMR: The carbons in the central pyrazine ring, particularly C(4a) and C(10a), will experience the largest shifts due to their proximity to the N5-oxide.

Theoretical calculations (DFT) can be invaluable for predicting these shifts and aiding in the assignment of complex spectra.[4][11]

Experimental Protocol 6.1: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve a sufficient amount of purified, lyophilized this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum. This experiment will require a longer acquisition time.

-

-

2D NMR (Optional but Recommended):

-

Run a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons.

-

Run a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

-

Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound, providing a quick reference for researchers.

| Technique | Parameter | Expected Value / Observation | Rationale / Comment |

| UV-Visible | λ_max 1 | ~370-380 nm | S₀ → S₂ transition, typical for flavins. |

| λ_max 2 | ~455-465 nm | S₀ → S₁ transition. Red-shifted compared to Lumiflavin (~445 nm) due to N-oxide perturbation.[8][9] | |

| Fluorescence | λ_em | ~520-540 nm | Emission from the S₁ state. Stokes shift is expected to be similar to other flavins.[8] |

| Quantum Yield (Φ_F) | Variable | May be lower than Lumiflavin if the N-oxide introduces non-radiative decay pathways. | |

| Mass Spec. | Ionization | ESI Positive | Soft ionization, produces [M+H]⁺. |

| [M+H]⁺ (Exact) | m/z 273.0982 | For C₁₃H₁₂N₄O₃. High-resolution measurement is key for confirmation.[5] | |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm | H(6) and H(9) signals; shifts will differ from Lumiflavin. |

| Methyl Protons | δ 2.0-4.0 ppm | Three distinct singlets for C(7)-Me, C(8)-Me, and N(10)-Me. | |

| ¹³C NMR | Carbonyl Carbons | δ 155-165 ppm | C(2) and C(4) carbons. |

| Aromatic/Heteroaromatic | δ 115-150 ppm | Complex region; C(4a), C(5a), C(10a) will be most affected by N-oxidation. |

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the careful application of several complementary techniques. While UV-Visible spectroscopy offers the initial and most rapid means of identification through its characteristic spectral shift, unambiguous confirmation relies on high-resolution mass spectrometry to verify the elemental composition. Furthermore, NMR spectroscopy provides the ultimate structural proof, detailing the specific atomic connectivity and electronic environment of the molecule. By integrating these methods with robust synthesis and purification protocols, researchers can confidently identify and study the critical role of this novel flavin species in a wide range of chemical and biological systems, paving the way for new discoveries in drug development, biocatalysis, and photochemistry.

References

- Benchchem. A Comparative Analysis of Lumiflavin and Other Flavin Derivatives. Benchchem.

-

Kar, R. K., Borin, V. A., Ding, Y., Matysik, J., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674. Available from: [Link]

-

Marian, C. M. (2014). Photophysics of Flavin Derivatives Absorbing in the Blue-Green Region: Thioflavins As Potential Cofactors of Photoswitches. The Journal of Physical Chemistry B, 118(7), 1833-1844. Available from: [Link]

-

Marian, C. M. (2014). Photophysics of flavin derivatives absorbing in the blue-green region: thioflavins as potential cofactors of photoswitches. The Journal of Physical Chemistry B, 118(7), 1833-1844. Available from: [Link]

-

Silva, E., et al. (1993). Photochemical and pharmacokinetic properties of selected flavins. Journal of Photochemistry and Photobiology B: Biology, 20(2-3), 125-133. Available from: [Link]

- Kar, R. K., et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. The Hebrew University of Jerusalem.

-

Kozioł, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta (BBA) - General Subjects, 102(1), 289-300. Available from: [Link]

- American Chemical Society. The effects of non-bonding interaction on the UV-vis and IR vibrational spectra of flavin. ACS Publications.

-

Penzkofer, A., & Beidoun, A. (2020). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. Available from: [Link]

-

Kar, R. K., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. Available from: [Link]

- Kar, R. K., et al. Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. SciSpace.

-

Sherman, B. D., et al. (2017). Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films. PNAS, 114(35), 9292-9297. Available from: [Link]

-

ResearchGate. Scheme 1. Chemical structure of the oxidized form of lumiflavin (A),.... ResearchGate. Available from: [Link]

-

Gobl, C., et al. (2014). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics, 557, 24-33. Available from: [Link]

-

ResearchGate. UV-visible spectrum of FMN in its oxidized and reduced form. ResearchGate. Available from: [Link]

-

ResearchGate. (A–C) UV‐Vis spectra of free flavin cofactors (Flox or FlN5O) with.... ResearchGate. Available from: [Link]

- Benchchem. Application Notes and Protocols: Lumiflavin in Photocatalysis. Benchchem.

- Bull, J. N., et al. (2020). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. White Rose Research Online.

-

Falk, M. C., & McCormick, D. B. (1980). A two-step chemical synthesis of lumiflavin. Methods in Enzymology, 66, 265-267. Available from: [Link]

- Benchchem. minimizing side reactions in lumiflavin photocatalysis. Benchchem.

- Google Patents. CN104045641A - Lumiflavin synthesis method. Google Patents.

-

National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

-

Bull, J. N., et al. (2020). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. The Journal of Physical Chemistry A, 124(24), 4979-4988. Available from: [Link]

-

Lee, S. K., & Min, D. B. (2009). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry, 57(11), 4875-4880. Available from: [Link]

-

Macheroux, P., et al. (2005). Reduced Flavin: NMR investigation of N(5)-H exchange mechanism, estimation of ionisation constants and assessment of properties as biological catalyst. ResearchGate. Available from: [Link]

-

Mthombeni, N. H., et al. (2020). Visible-light-activated photocatalytic degradation of rhodamine B using WO3 nanoparticles. Royal Society Open Science, 7(10), 200918. Available from: [Link]

-

Bowman, W. D., & Spiro, T. G. (1981). Normal mode analysis of lumiflavin and interpretation of resonance Raman spectra of flavoproteins. Biochemistry, 20(11), 3313-3318. Available from: [Link]

-

Trimpin, S. (2016). New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art. Journal of the American Society for Mass Spectrometry, 27(10), 1605-1621. Available from: [Link]

-

Zemaitis, K. J., et al. Expanded Molecular Imaging of Phytocompounds by Mass Spectrometry Using Novel On-Tissue Chemical Derivatization. ChemRxiv. Available from: [Link]

-

Andrikopoulos, P. C., & Halimeh, H. (2025). Extensive TDDFT Benchmark Study of the Resonance Raman Spectra of Lumiflavin. Journal of Computational Chemistry. Available from: [Link]

Sources

- 1. Flavin-N5-oxide: A new, catalytic motif in flavoenzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of non-bonding interaction on the UV-vis and IR vibrational spectra of flavin - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H12N4O3 | CID 12512375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN104045641A - Lumiflavin synthesis method - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical and pharmacokinetic properties of selected flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of Lumiflavin 5-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lumiflavin 5-Oxide and its Fluorescence Properties

Lumiflavin (7,8,10-trimethyl-isoalloxazine) is the foundational chromophore of the flavin family, which includes vital cofactors such as riboflavin (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD).[1] These molecules are central to a multitude of biochemical redox reactions.[1] Beyond their biological functions, the robust photochemical and fluorescent characteristics of flavins have established them as indispensable tools in biomedical research and drug development, where they function as photosensitizers, fluorescent probes, and models for studying protein-flavin interactions.[1][2]

The introduction of an N-oxide moiety, specifically at the 5-position of the isoalloxazine ring to form this compound, can significantly alter the electronic and photophysical properties of the parent molecule. Such modifications are of great interest in the development of novel fluorescent probes and photosensitizers, as they can tune the molecule's absorption and emission spectra, as well as its sensitivity to the local microenvironment.

The fluorescence quantum yield (ΦF) is a paramount photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A comprehensive understanding of the quantum yield of this compound is crucial for its application in quantitative fluorescence-based assays, advanced cellular imaging techniques, and the rational design of flavin-based therapeutic agents.

The Theory of Fluorescence Quantum Yield

When a fluorophore absorbs a photon of light, it transitions to an energetically excited state. The molecule can then return to its ground state through several deactivation pathways. These include:

-

Fluorescence: The radiative emission of a photon.

-

Internal Conversion and Vibrational Relaxation: Non-radiative dissipation of energy as heat to the surroundings.

-

Intersystem Crossing: A transition to a triplet excited state, which can also be deactivated non-radiatively.

The fluorescence quantum yield (ΦF) represents the probability that the excited state will be deactivated through fluorescence, as opposed to non-radiative pathways.[3] It is a measure of the efficiency of the fluorescence process.

Quantitative Analysis of Flavin Fluorescence

The fluorescence quantum yield of flavins, including this compound, is not an intrinsic constant but is highly dependent on its molecular environment. Factors such as solvent polarity, viscosity, and pH can significantly influence its fluorescence efficiency.[1]

Data Summary for Lumiflavin (as a proxy for this compound)

The following table summarizes the reported fluorescence quantum yield (ΦF) of the parent compound, lumiflavin, in aqueous solution at different pH values. This data serves as a valuable reference point for understanding the potential behavior of this compound.

| Molecular Form | pH Range | Quantum Yield (ΦF) | Lifetime (τF) |

| Cationic (LFoxH2+) | < 0.38 | Data not specified | Data not specified |

| Neutral (LFoxH) | 1.38 - 8.38 | Data not specified | Data not specified |

| Anionic (LFox-) | > 9.38 | Data not specified | Data not specified |

Note: While the source indicates different molecular forms at varying pH, specific quantum yield values for each form were not provided in the snippet.

Experimental Protocols for Determining Fluorescence Quantum Yield

The most reliable and commonly used method for determining the fluorescence quantum yield is the comparative method.[3][5] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

The Comparative Method

The quantum yield of the test sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the fluorescence quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.[3]

Step-by-Step Experimental Workflow

-

Selection of a Suitable Standard:

-

Choose a standard with a known and stable quantum yield that absorbs and emits in a similar spectral range to this compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common choices, depending on the excitation and emission wavelengths.[4]

-

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent.

-

The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[3]

-

-

Absorbance Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of each solution using a fluorometer.

-

Ensure that the excitation wavelength is the same for both the sample and the standard.

-

The integrated fluorescence intensity (the area under the emission curve) is then determined for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The slope (gradient) of the resulting linear plots is determined for both the sample and the standard.

-

-

Calculation of Quantum Yield:

-

Use the equation provided above to calculate the fluorescence quantum yield of this compound.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining fluorescence quantum yield.

Key Factors Influencing the Fluorescence Quantum Yield of this compound

The fluorescence of flavins is known to be sensitive to a variety of environmental factors. Understanding these dependencies is critical for the accurate measurement and application of this compound's fluorescence.

-

Solvent Effects: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield. Polar solvents can lead to changes in the energy levels of the excited state, potentially promoting non-radiative decay pathways.

-

pH: The protonation state of the isoalloxazine ring is a major determinant of its photophysical properties.[1] Different ionic species (cationic, neutral, anionic) will exhibit distinct fluorescence quantum yields.

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay processes.

-

Quenching: The presence of quenching agents, such as molecular oxygen or certain metal ions, can deactivate the excited state and reduce the fluorescence quantum yield.

Conclusion and Future Directions

While the precise fluorescence quantum yield of this compound remains to be definitively reported in the scientific literature, this guide provides a robust framework for its experimental determination. By employing the comparative method with a suitable standard and carefully controlling experimental conditions, researchers can accurately quantify this critical photophysical parameter.

Further research into the photophysical properties of this compound, including its quantum yield in various solvents and at different pH values, will be invaluable for unlocking its full potential in drug development, cellular imaging, and as a photosensitizer. Such studies will contribute to a deeper understanding of how N-oxidation modulates the electronic structure and excited-state dynamics of the flavin chromophore, paving the way for the design of novel and highly efficient fluorescent probes.

References

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from

-

Cosa, G. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]

- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991–1024.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.

- Kar, R. K., Borin, V. A., Ding, Y., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662–674.

- Edwards, A. M. (2014). Structure and general properties of flavins. Methods in Molecular Biology, 1146, 3–13.

- Koziol, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta, 102(1), 289–300.

- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Kobayashi, A., Ohbayashi, K., Aoki, R., Chang, H. C., & Kato, M. (2011). Synthesis, structure and photophysical properties of a flavin-based platinum(II) complex. Dalton Transactions, 40(14), 3484–3489.

- Jung, Y., & Lee, H. N. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 592–605.

- Oudhia, A., & Sharma, A. (1998). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light. Food and Chemical Toxicology, 36(8), 673–676.

- Min, S. H., & Lee, S. C. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of Agricultural and Food Chemistry, 54(7), 2661–2666.

Sources

Lumiflavin 5-Oxide: A Technical Guide to its Structure, Synthesis, and Bioactivity for Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the exploration of novel chemical entities with unique biological activities is paramount. Among these, flavin derivatives have garnered significant attention due to their diverse roles in biological redox reactions. This technical guide provides an in-depth exploration of Lumiflavin 5-Oxide, a fascinating derivative of lumiflavin. While lumiflavin itself is a well-studied photolysis product of riboflavin (Vitamin B2), its N-oxide counterpart presents a unique profile of chemical properties and bioactivities that are of considerable interest to researchers in oncology, medicinal chemistry, and cell biology. This document will serve as a comprehensive resource, detailing the structure, synthesis, and multifaceted bioactivities of this compound, with a focus on its potential applications in drug development. We will delve into its role as a modulator of critical cellular pathways and provide detailed, field-proven experimental protocols to facilitate further research and application.

Chemical Structure and Properties of this compound

This compound is a heterocyclic organic compound derived from lumiflavin, which is characterized by the 7,8,10-trimethylisoalloxazine core structure. The defining feature of this compound is the presence of an N-oxide group at the N5 position of the isoalloxazine ring.

Chemical Name: 7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

Molecular Formula: C₁₃H₁₂N₄O₃

Molecular Weight: 272.26 g/mol

The introduction of the N-oxide functionality significantly alters the electronic and steric properties of the flavin ring system. This modification can influence the molecule's reactivity, stability, and, most importantly, its interaction with biological macromolecules. The N-oxide group is a strong electron-withdrawing group, which can impact the redox potential of the flavin nucleus. Furthermore, the N-oxide can act as a hydrogen bond acceptor, potentially altering the binding affinity and specificity of the molecule to target proteins.

| Property | Value | Source |

| IUPAC Name | 7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione | PubChem |

| Molecular Formula | C₁₃H₁₂N₄O₃ | PubChem |

| Molecular Weight | 272.26 g/mol | PubChem |